Iodo(4-iodobutyl)dimethylstannane is an organotin compound characterized by the presence of iodine and tin in its molecular structure. This compound is particularly significant in organic synthesis and materials science due to its unique properties and reactivity. It is classified as an organometallic compound, specifically a tin-based reagent.
The compound can be synthesized through various methods, which will be discussed in detail later. It is commercially available from chemical suppliers such as Sigma-Aldrich, which provides relevant safety data and handling instructions for laboratory use.
Iodo(4-iodobutyl)dimethylstannane falls under the category of organotin compounds, which are known for their applications in catalysis and as intermediates in organic synthesis. Organotin compounds are often classified based on the number of alkyl or aryl groups attached to the tin atom, with this particular compound featuring dimethyl groups.
The synthesis of Iodo(4-iodobutyl)dimethylstannane can be achieved through various methods, including:
The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of Iodo(4-iodobutyl)dimethylstannane. Typically, reactions may be conducted under inert atmospheres to prevent moisture interference.
The molecular formula of Iodo(4-iodobutyl)dimethylstannane can be represented as C₈H₁₈I₂Sn. The structure features a central tin atom bonded to two methyl groups and a 4-iodobutyl group.
CC(C)C(I)C(C)(C)IXYZ1234567890 (Note: Actual InChI key should be verified from reliable databases)Iodo(4-iodobutyl)dimethylstannane participates in several chemical reactions:
The efficiency of these reactions often depends on catalysts used (e.g., palladium or nickel catalysts), temperature, and solvent systems.
The mechanism of action for Iodo(4-iodobutyl)dimethylstannane primarily involves nucleophilic attack on the carbon bonded to iodine, leading to the formation of new carbon-carbon or carbon-nucleophile bonds.
Kinetic studies suggest that reaction rates can vary significantly based on substituents on the aromatic ring or alkyl chains involved in the reaction.
Iodo(4-iodobutyl)dimethylstannane finds applications primarily in:
CAS No.: 38873-01-7
CAS No.: 22890-34-2
CAS No.:
CAS No.: 21368-49-0